molecular formula C21H24N2O5 B11424462 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424462
M. Wt: 384.4 g/mol
InChI Key: CAJUQMFQWBGQAY-UHFFFAOYSA-N
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Description

N-acetyl-3,4-dimethoxyphenethylamine , is a chemical compound with the following properties:

    Molecular Formula: CHNO

    Molecular Weight: 223.27 g/mol

    IUPAC Standard InChI: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)

    CAS Registry Number: 6275-29-2

Preparation Methods

The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involve acetylation of the corresponding amine precursor. Industrial production methods may vary, but the key steps include acetylating the amine group.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents on the aromatic rings can be replaced. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include derivatives of the parent compound.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide finds applications in:

    Medicinal Chemistry: Investigated for potential drug development.

    Biology: Used as a research tool to study biological processes.

    Industry: May have applications in materials science or other fields.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-25-16-7-5-15(6-8-16)17-13-20(28-23-17)21(24)22-11-10-14-4-9-18(26-2)19(12-14)27-3/h4-9,12,20H,10-11,13H2,1-3H3,(H,22,24)

InChI Key

CAJUQMFQWBGQAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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